molecular formula C10H9BrO2 B1271712 2-(Allyloxy)-5-bromobenzaldehyde CAS No. 40359-62-4

2-(Allyloxy)-5-bromobenzaldehyde

Cat. No.: B1271712
CAS No.: 40359-62-4
M. Wt: 241.08 g/mol
InChI Key: XYVUMFXVQDVVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Allyloxy)-5-bromobenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes. It features a bromine atom and an allyloxy group attached to a benzene ring, with an aldehyde functional group at the para position relative to the bromine atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allyloxy)-5-bromobenzaldehyde typically involves multiple steps starting from commercially available precursors. One common method includes the following steps:

    Nitration: The starting material, such as 2-allylphenol, undergoes nitration to introduce a nitro group.

    Selective Bromination: The nitro compound is then selectively brominated to introduce the bromine atom at the desired position.

    Allylation: The nitro group is reduced to an amine, which is then allylated to form the allyloxy group.

    Oxidation: Finally, the amine is oxidized to form the aldehyde group, resulting in this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Allyloxy)-5-bromobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under appropriate conditions.

    Cyclization: Catalysts such as palladium or copper complexes can facilitate cyclization reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehydes.

    Cyclization: Cyclic ethers or lactones.

Scientific Research Applications

Chemistry: 2-(Allyloxy)-5-bromobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, such as antimicrobial or anticancer properties. The compound’s ability to form various functional groups makes it a versatile scaffold for drug development .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals, including dyes, fragrances, and polymers. Its unique structural features contribute to the desired properties of the final products .

Comparison with Similar Compounds

Uniqueness: 2-(Allyloxy)-5-bromobenzaldehyde is unique due to the presence of both the allyloxy group and the bromine atom, which confer distinct reactivity and versatility in chemical transformations. This combination of functional groups makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

5-bromo-2-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6-7H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVUMFXVQDVVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366788
Record name 2-(ALLYLOXY)-5-BROMOBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40359-62-4
Record name 2-(ALLYLOXY)-5-BROMOBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Allyloxy)-5-bromobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Allyloxy)-5-bromobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-(Allyloxy)-5-bromobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-(Allyloxy)-5-bromobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-(Allyloxy)-5-bromobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-(Allyloxy)-5-bromobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.